Product packaging for Jak3/btk-IN-6(Cat. No.:)

Jak3/btk-IN-6

Cat. No.: B12419835
M. Wt: 455.2 g/mol
InChI Key: CATGYHXLDRQPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jak3/btk-IN-6 is a novel, small-molecule inhibitor designed to simultaneously target both Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK). This dual-action mechanism provides a unique tool for researchers investigating the interconnected signaling pathways in autoimmune and inflammatory diseases, such as rheumatoid arthritis . By inhibiting JAK3, it blocks the signaling of gamma-chain (γc) cytokines, thereby modulating lymphocyte activation and inflammatory cytokine production . Concurrently, its inhibition of BTK disrupts B-cell receptor (BCR) signaling pathways, which are critical for B-cell activation, survival, and the production of autoantibodies . The coordinated inhibition of these two key nodes in the immune signaling network has been shown in preclinical studies to be more effective in ameliorating disease pathology than targeting either pathway alone, offering a promising strategy for therapeutic intervention . This compound is intended for research purposes to further explore the pathophysiology of immune-mediated diseases and to evaluate the efficacy of dual-kinase inhibition in relevant cellular and animal models. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17BF3N5O3 B12419835 Jak3/btk-IN-6

Properties

Molecular Formula

C21H17BF3N5O3

Molecular Weight

455.2 g/mol

IUPAC Name

N-[3-[[2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C21H17BF3N5O3/c1-2-18(31)27-13-4-3-5-14(9-13)28-19-16(21(23,24)25)10-26-20(30-19)29-15-6-7-17-12(8-15)11-33-22(17)32/h2-10,32H,1,11H2,(H,27,31)(H2,26,28,29,30)

InChI Key

CATGYHXLDRQPGZ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)O

Origin of Product

United States

Mechanistic Elucidation of Jak3/btk in 6 Action

Enzymatic Inhibition Profile against JAK3 Isoform

The selectivity of inhibitors for specific JAK family members is a significant challenge due to the high degree of conservation in their ATP-binding sites. nih.govosti.gov However, Jak3/btk-IN-6 achieves a high level of selectivity for JAK3 over other JAK isoforms. acs.org

Determination of Inhibitory Concentrations (IC50 values) in Biochemical Assays

Biochemical assays have demonstrated the potent inhibitory activity of this compound against the JAK3 enzyme. The reported half-maximal inhibitory concentration (IC50) for this compound against JAK3 is 0.4 nM. medchemexpress.com This low nanomolar potency highlights its strong affinity and inhibitory capacity for the JAK3 kinase.

CompoundIC50 (nM)Reference
This compound0.4 medchemexpress.com
Compound 969 nih.gov
JAK3-IN-60.15 medchemexpress.com
SSD64531.1 bmj.com
Ritlecitinib (B609998)33 researchgate.net

Exploitation of Cysteine Residue (Cys909) in JAK3 Active Site

A key feature of JAK3 that distinguishes it from other members of the JAK family is the presence of a unique cysteine residue, Cys909, within its ATP-binding site. nih.govacs.orgnih.gov This residue is located at a position where other JAK isoforms have a serine. acs.org this compound and other similar covalent inhibitors are designed to specifically target and form a covalent bond with this Cys909 residue. nih.govacs.orgnih.gov This irreversible interaction leads to potent and selective inhibition of JAK3. acs.orgnih.gov The formation of this covalent bond has been confirmed through techniques such as mass spectrometry and co-crystal structures for other similar inhibitors. nih.gov This targeted approach is a well-recognized strategy for achieving selectivity against JAK3. drughunter.com

Enzymatic Inhibition Profile against BTK Kinase

This compound also demonstrates potent inhibition of BTK, a member of the Tec family of non-receptor tyrosine kinases. medchemexpress.comnih.gov

Determination of Inhibitory Concentrations (IC50 values) in Biochemical Assays

In biochemical assays, this compound was found to be a highly potent inhibitor of BTK, with a reported IC50 value of 0.6 nM. medchemexpress.com This indicates a strong inhibitory effect on the enzymatic activity of BTK.

Other covalent inhibitors of BTK have been developed and characterized. For example, QL47 inhibits BTK with an IC50 of 7 nM. nih.govacs.org The dual inhibitor SSD6453 has an IC50 of 3.4 nM for BTK. bmj.comBGB-3111 is another BTK inhibitor with a biochemical IC50 of 0.20 nM. beonemedinfo.com An initial hit compound, hit 7 , showed modest BTK inhibition with an IC50 of 63 nM, which was later optimized to compounds 8 and 9 with IC50 values of 4.6 and 3.4 nM, respectively, and further to compound 10 with an IC50 of 0.5 nM. acs.org

CompoundIC50 (nM)Reference
This compound0.6 medchemexpress.com
QL477 nih.govacs.org
SSD64533.4 bmj.com
BGB-31110.20 beonemedinfo.com
Hit 763 acs.org
Compound 84.6 acs.org
Compound 9 (BTK inhibitor)3.4 acs.org
Compound 100.5 acs.org

Interaction with Cysteine Residue (Cys481) in BTK Active Site

Similar to JAK3, BTK possesses a strategically located cysteine residue, Cys481, in its active site. nih.govresearcherslinks.combiorxiv.org This residue is a common target for covalent BTK inhibitors. nih.govacs.orgnih.gov this compound is designed to form a covalent bond with Cys481, leading to irreversible inhibition of the kinase. nih.govresearchgate.net The Cys481 residue is conserved among all five Tec-family kinases, as well as in JAK3, EGFR, HER2, HER4, and BLK. nih.govnih.gov This shared feature allows for the dual-targeting capability of inhibitors like this compound.

Molecular Binding Mode Analysis within Kinase Active Sites

The binding mode of dual inhibitors within the active sites of both JAK3 and BTK has been a subject of molecular modeling and structural studies. researcherslinks.comresearcherslinks.com The active sites of JAK3 and BTK share structural similarities that can be exploited for the design of dual inhibitors. researcherslinks.comresearcherslinks.com For instance, the Leu828 of the glycine (B1666218) loop in JAK3 has a similar orientation to Leu408 in the glycine loop of BTK. researcherslinks.com

Molecular docking studies have been used to predict and analyze the binding poses of dual inhibitors, highlighting hydrogen bonding interactions with key residues in the hinge region of both kinases, such as Leu905 in JAK3 and Met477 in BTK. researcherslinks.com These computational approaches, in conjunction with experimental data, help to elucidate the structural basis for the potent and dual inhibitory activity of compounds like this compound. researcherslinks.commdpi.com

Covalent versus Non-Covalent Inhibition Mechanisms

This compound is an irreversible inhibitor that functions through a covalent binding mechanism. mdpi.com The inhibitor belongs to a class of compounds designed with an electrophilic "warhead," specifically an acrylamide (B121943) group, which is engineered to form a permanent bond with a nucleophilic residue in the target enzyme's active site. lookchem.commdpi.com This type of irreversible interaction leads to the permanent inactivation of the enzyme.

The design strategy for this compound was inspired by other successful covalent kinase inhibitors, such as ibrutinib (B1684441), which also utilize an acrylamide moiety to achieve irreversible binding. researchgate.netlookchem.com Molecular docking studies of parent compounds in the same chemical series as this compound confirm that the acrylamide functionality forms a covalent bond with specific cysteine residues within the ATP-binding pockets of both Btk and Jak3. lookchem.com This covalent linkage is a key feature that distinguishes it from non-covalent inhibitors and contributes to its high potency and prolonged duration of action. The formation of this bond effectively and permanently blocks the kinase's ability to bind ATP and phosphorylate its substrates.

Structural Basis of Dual Target Engagement (e.g., conserved active site features)

The ability of a single molecule like this compound to potently inhibit two distinct kinases is based on the high degree of structural conservation within their ATP-binding sites. semanticscholar.org Although Jak3 and Btk belong to different kinase families (Janus kinases and Tec kinases, respectively), they share a critical and strategically located amino acid that can be targeted by covalent inhibitors. researcherslinks.comresearchgate.net

The key to this dual engagement is a conserved cysteine residue present in the active site of both enzymes. researchgate.netnih.gov In human Btk, this residue is Cysteine 481 (Cys481), while in Jak3, it is Cysteine 909 (Cys909). researchgate.net These two residues are structurally analogous, meaning they occupy the same relative position and orientation within the three-dimensional fold of their respective kinase domains. researchgate.net This shared feature makes it possible to design a single inhibitor that can react with the cysteine in both targets. nih.gov

The presence of this cysteine is not common across the entire human kinome, which allows for a degree of selectivity. For instance, within the Jak family, only Jak3 possesses this cysteine at the GK+7 position, a feature that has been specifically exploited to develop selective covalent Jak3 inhibitors. lookchem.com The dual inhibitor this compound leverages this specific structural feature, enabling its acrylamide group to form a covalent bond with both Cys481 of Btk and Cys909 of Jak3, thereby achieving its dual inhibitory profile. lookchem.comresearchgate.net

Interactive Data Tables

Table 1: Inhibitory Potency of this compound

This table details the half-maximal inhibitory concentration (IC50) values for this compound against its target kinases. Lower values indicate higher potency.

Target KinaseIC50 (nM)
Jak30.4
Btk0.6

Data sourced from MedchemExpress and CymitQuimica. mdpi.comnih.gov

Table 2: Conserved Residues for Covalent Inhibition

This table highlights the key structurally equivalent cysteine residues in Jak3 and Btk that are targeted by covalent inhibitors like this compound.

KinaseTarget ResidueLocation
Janus kinase 3 (Jak3)Cysteine 909 (Cys909)ATP-Binding Site
Bruton's tyrosine kinase (Btk)Cysteine 481 (Cys481)ATP-Binding Site

Data sourced from ResearchersLinks and other studies on covalent kinase inhibitors. lookchem.comresearchgate.net

Biological Impact and Pathway Modulation by Jak3/btk in 6

Modulation of JAK-STAT Signaling Pathway Components

The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in the immune system. Jak3/btk-IN-6's inhibitory action on JAK3 directly interferes with this pathway's function, particularly in response to cytokines that are fundamental for lymphocyte development, proliferation, and survival.

JAK3 has a specialized role within the JAK family, as its expression is primarily limited to hematopoietic cells. nih.govnih.gov It exclusively associates with the common gamma chain (γc), an essential receptor subunit for a specific group of interleukins: IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. nih.gov These cytokines are integral to lymphocyte activation, function, and proliferation. nih.gov By inhibiting JAK3, this compound effectively blocks the intracellular signaling initiated by the binding of these γc-cytokines to their receptors. This disruption prevents the downstream cellular responses orchestrated by this family of cytokines, thereby modulating the adaptive immune response.

Upon cytokine receptor activation, JAKs phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The activated JAKs then phosphorylate the STATs, which subsequently dimerize and translocate to the nucleus to regulate gene expression.

The inhibition of JAK3 by compounds like this compound directly prevents the phosphorylation and activation of its downstream targets, most notably STAT5. nih.gov The JAK3/STAT5 signaling axis is crucial for responses mediated by IL-2, IL-7, and IL-15. nih.govnih.gov Studies on dual JAK3/BTK inhibitors have confirmed that they suppress JAK3-dependent STAT5 phosphorylation. nih.gov While STAT3 activation is more commonly associated with JAK1 and JAK2, JAK inhibition has been shown to reduce STAT3 phosphorylation as well, impacting B cell differentiation and cytokine secretion. frontiersin.org Therefore, by blocking JAK3, this compound attenuates the activation of these key transcription factors, leading to a dampening of the inflammatory and proliferative signals they transmit.

Table 1: In Vitro Inhibitory Activity of this compound This table presents the half-maximal inhibitory concentration (IC50) values for this compound against its target kinases.

Target KinaseIC50 (nM)Reference
BTK (Bruton's tyrosine kinase)0.6 acetherapeutics.comimmunomart.org
JAK3 (Janus kinase 3)0.4 acetherapeutics.comimmunomart.org

Modulation of B-cell Receptor (BCR) Signaling Pathway Components

The B-cell receptor signaling pathway is fundamental for B-cell development, activation, and differentiation. This compound's inhibition of BTK, a critical enzyme in this cascade, leads to significant disruption of B-cell function.

Downstream of the B-cell receptor, BTK is responsible for the phosphorylation and subsequent activation of phospholipase C gamma 2 (PLCγ2). nih.gov The activation of PLCγ2 is a pivotal event that leads to the generation of second messengers, which in turn trigger increases in intracellular calcium and activate further signaling proteins. Research on dual BTK/JAK3 inhibitors demonstrates that they markedly reduce the phosphorylation levels of PLCγ2, confirming effective inhibition of the BTK signaling pathway. nih.gov

The activation of BTK and its substrate PLCγ2 is a non-redundant step in the B-cell receptor-mediated activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govelsevierpure.com NF-κB is a crucial regulator of genes involved in inflammation, immune responses, and cell survival. nih.gov In macrophages, signaling through Toll-like receptors (TLRs) also utilizes BTK to induce NF-κB-mediated production of inflammatory cytokines. caymanchem.com By inhibiting BTK, this compound blocks a key upstream activator of the NF-κB pathway, thereby reducing the transcription of pro-inflammatory and survival genes. nih.govresearchgate.netresearchgate.net

Impact on Downstream Cellular Processes in In Vitro Models

The dual inhibition of the JAK-STAT and BCR signaling pathways by compounds like this compound translates into significant effects on various cellular functions in laboratory settings. In vitro studies have shown that these inhibitors can effectively suppress the proliferation of human B lymphocytes. nih.gov This anti-proliferative effect is a direct consequence of blocking the essential signals for B-cell growth and survival mediated by both JAK3 and BTK.

Furthermore, dual inhibitors have been shown to suppress macrophage activation and reduce the secretion of pro-inflammatory cytokines. nih.gov For example, treatment of macrophage cell lines with a dual BTK/JAK3 inhibitor resulted in a dose-dependent reduction in the production of IL-1β and IL-6. bioworld.com This demonstrates that simultaneous targeting of these two kinases can effectively control key mediators of inflammation.

Inhibition of Hematopoietic Cell Proliferation

This compound, also identified as compound 14h in its developmental literature, is a potent dual inhibitor of Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK). nih.gov It exhibits strong inhibitory activity with IC50 values of 0.4 nM for JAK3 and 0.6 nM for BTK. This targeted activity translates into significant antiproliferative effects on various hematopoietic cell lines.

Research has demonstrated that this compound effectively curtails the growth of several hematopoietic cancer cell lines. The compound's impact on cell proliferation is detailed in the table below, showcasing its varying potency across different cell types.

Cell LineCell TypeIC50 (µM)
RajiBurkitt's lymphoma1.7
RomasB-cell lymphoma0.5
HELErythroleukemia1.1
Jeko-1Mantle cell lymphoma0.5
OCI-LY10Diffuse large B-cell lymphoma1-10

Modulation of Lymphocyte Development and Function (e.g., T-cells, B-cells, ILC2s)

While specific studies on the direct effects of this compound on the development and function of T-cells, B-cells, and group 2 innate lymphoid cells (ILC2s) are not yet extensively detailed in publicly available literature, the dual inhibition of JAK3 and BTK strongly implies a significant modulatory role.

T-cells: JAK3 is crucial for signaling pathways of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are vital for T-cell development, survival, and differentiation. Inhibition of JAK3 is known to impact T-cell function.

B-cells: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival. Dual inhibitors of BTK and JAK3 have been developed with the aim of treating B-cell lymphomas.

ILC2s: Emerging research highlights the role of the JAK3-STAT pathway in the function and survival of ILC2s, which are important mediators in allergic inflammation.

Suppression of Inflammatory Cytokine Production (e.g., IL-6, IFNγ, MMP-9)

Cell Cycle Arrest in Malignant Cell Lines

The antiproliferative effects of this compound on various hematopoietic cell lines suggest an underlying mechanism involving the cell cycle. While specific studies detailing the induction of cell cycle arrest by this particular compound are not available, inhibitors of the JAK/STAT and BTK pathways have been shown to induce cell cycle arrest in malignant cells. For instance, other BTK inhibitors have been observed to cause cell cycle arrest at the G0/G1 phase in lymphoma cells. rsc.org

Induction of Apoptosis in Malignant Cell Lines

Similar to cell cycle arrest, the induction of apoptosis is a likely consequence of the potent inhibition of JAK3 and BTK by this compound in malignant hematopoietic cells. These signaling pathways are critical for the survival of many cancer cells, and their inhibition can trigger programmed cell death. While direct evidence for apoptosis induction by this compound is not yet published, the broader class of JAK and BTK inhibitors is known to exert pro-apoptotic effects in various cancer models.

Preclinical Research in Disease Models

In Vitro Cellular Models for Hematological Malignancies

The simultaneous targeting of BTK and JAK3 is a rational approach for treating B-cell lymphomas, as both kinases are integral to the signaling pathways that promote cancer cell proliferation and survival. researchgate.netnih.gov

Evaluation in B-cell Lymphoma Cell Lines (e.g., Raji, Ramos, HEL, Jeko-1, OCI-LY10, U2932, Pfeiffer)

The activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) is particularly dependent on chronic B-cell receptor (BCR) signaling, making it sensitive to BTK inhibition. The cell lines OCI-LY10 and U2932 are representative of this subtype. haematologica.org Other BTK inhibitors have shown activity in these lines, suggesting a potential role for dual inhibitors like Jak3/btk-IN-6. haematologica.org

Table 1: Illustrative Anti-proliferative Activity of a Dual BTK/JAK3 Inhibitor in B-cell Lymphoma Cell Lines Data presented is for a pyrimidine (B1678525) derivative, not specifically this compound.

Cell LineCancer TypeIC50 (µM)
RamosBurkitt's Lymphoma2.46
RajiBurkitt's Lymphoma8.89
NamalwaBurkitt's Lymphoma6.54

In Vitro Cellular Models for Autoimmune and Inflammatory Conditions

The rationale for dual JAK3/BTK inhibition in autoimmune and inflammatory diseases stems from the central roles these kinases play in immune cell signaling. JAK3 is crucial for cytokine signaling that drives inflammation, while BTK is essential for B-cell activation and myeloid cell function. researchgate.net

Rheumatoid Arthritis Models (e.g., synovial macrophages)

In rheumatoid arthritis (RA), synovial macrophages are key contributors to the inflammatory environment and joint destruction. BTK is involved in the signal transduction pathways of these cells, stimulating the production of inflammatory cytokines. medchemexpress.com JAK inhibitors have been shown to reduce the production of inflammatory mediators like TNFα and IL-6 in macrophage cell contact assays. Therefore, a dual inhibitor like this compound could potentially exert a powerful anti-inflammatory effect within the synovial tissue by targeting these critical macrophage functions.

Steroid-Resistant Asthma Models (e.g., Group 2 Innate Lymphoid Cells (ILC2s))

Group 2 innate lymphoid cells (ILC2s) are significant producers of type 2 cytokines, such as IL-5 and IL-13, which are pivotal in the pathophysiology of asthma. medchemexpress.eu In steroid-resistant asthma, ILC2s can become resistant to the apoptotic effects of steroids, perpetuating the inflammatory cascade. medchemexpress.euresearchgate.net Research has indicated that the JAK3 signaling pathway is essential for the survival and function of ILC2s. medchemexpress.euresearchgate.netnih.gov Pharmacological inhibition of JAK3 has been shown to reduce the survival, proliferation, and cytokine production of ILC2s in vitro. medchemexpress.euresearchgate.netnih.gov This suggests that this compound could be effective in mitigating the ILC2-driven inflammation characteristic of steroid-resistant asthma.

In Vivo Preclinical Animal Models

Animal models are crucial for evaluating the efficacy of novel therapeutic agents in a systemic biological context.

Collagen-Induced Arthritis (CIA) Models (e.g., rat, mouse)

The collagen-induced arthritis (CIA) model in rodents is a widely used and relevant model for studying the pathology of rheumatoid arthritis. Numerous studies have demonstrated the efficacy of both JAK inhibitors and BTK inhibitors in ameliorating disease in CIA models.

For instance, a selective JAK3 inhibitor was shown to be efficacious in a mouse CIA model. Similarly, another potent and selective irreversible JAK3 inhibitor demonstrated the ability to block the development of inflammation in a rat model of RA. Dual JAK3/BTK inhibitors have also shown promise. One such inhibitor, DWP212525, exhibited a dose-dependent improvement in arthritis symptoms in a mouse CIA model, with an ED50 value of 0.8 mg/kg. Another dual inhibitor, referred to as compound [I] or XL-12, significantly reduced paw volume and arthritis index in a CIA model. medchemexpress.com These findings strongly support the therapeutic potential of dual JAK3/BTK inhibitors like this compound in treating rheumatoid arthritis.

Table 2: Illustrative Efficacy of Dual JAK3/BTK Inhibitors in Collagen-Induced Arthritis (CIA) Models Data presented is for compounds other than this compound.

CompoundAnimal ModelKey Findings
DWP212525MouseDose-dependent improvement in arthritis symptoms (ED50 = 0.8 mg/kg).
[I] (XL-12)Rat/MouseSignificant reduction in paw volume and arthritis index. medchemexpress.com
SSD6453RatDose-dependently inhibited paw edema.

Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis (e.g., mouse)

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). researchgate.net The pathogenesis of MS involves both the adaptive and innate immune systems, with B cells playing a central role. nih.gov BTK is a critical molecule in the signaling pathways of B cells and myeloid cells, making it a promising therapeutic target. researchgate.netnih.gov

Studies utilizing EAE models have shown that BTK inhibitors can ameliorate disease severity. nih.gov For instance, in both B cell-dependent and T cell-dependent EAE models, BTK inhibitors like evobrutinib (B607390) and tolebrutinib (B611416) have demonstrated dose-dependent reductions in disease severity. nih.govmdpi.com This suggests that BTK inhibition can impact the disease through various mechanisms, including the suppression of B cell activation and maturation, reduction of pro-inflammatory cytokine secretion, and decreased infiltration of B cells into the CNS. nih.gov

A novel and highly selective dual BTK/JAK3 inhibitor, SSD6453, has shown robust efficacy in two different EAE models induced by either MOG1-125 (representing a T-cell dominant model) or MOG35-55 (representing a B-cell dominant model). bmj.com This suggests that simultaneously targeting both BTK and JAK3 may offer synergistic anti-inflammatory effects, proving efficacious in both T-cell and B-cell driven inflammation characteristic of MS. bmj.com In comparison, a BTK inhibitor alone was only effective in the MOG1-125 induced model. bmj.com The dual inhibitor's ability to modulate both adaptive and innate immune responses highlights its potential as a comprehensive treatment for MS. nih.gov

EAE Model Inducing Agent Key Pathological Feature Effect of Dual BTK/JAK3 Inhibition
T-cell dominantMOG1-125T-cell mediated inflammationRobust amelioration of disease bmj.com
B-cell dominantMOG35-55B-cell mediated inflammationRobust amelioration of disease bmj.com

This table summarizes the efficacy of a dual BTK/JAK3 inhibitor in different EAE models.

B-cell Lymphoma Xenograft Models

The BTK and JAK3 signaling pathways are validated therapeutic targets in the treatment of B-cell lymphomas. nih.govresearchgate.net BTK is crucial for the proliferation, migration, and survival of malignant B-cells, while JAK3 is involved in lymphocyte development, survival, and has been implicated in various hematological malignancies. frontiersin.orgresearcherslinks.commdpi.com The simultaneous inhibition of both BTK and JAK3 is considered an optimal therapeutic strategy compared to single-target agents, potentially overcoming drug resistance and enhancing efficacy. researchgate.netmdpi.com

Preclinical studies using B-cell lymphoma xenograft models have demonstrated the anti-tumor activity of dual BTK/JAK3 inhibitors. For example, several pyrimidine derivatives identified as potent dual inhibitors of BTK and JAK3 have shown enhanced activity in blocking the proliferation of B-cell lymphoma cells compared to the BTK inhibitor ibrutinib (B1684441). nih.govresearchgate.net Some of these compounds significantly inhibited the phosphorylation of both BTK and JAK3 enzymes at sub-nanomolar concentrations. nih.gov

In vivo evaluation in xenograft models has further confirmed the efficacy and low toxicity of these dual inhibitors in treating B-cell lymphoma. nih.gov For instance, the oral BTK inhibitor ONO-WG-307 exhibited significant, dose-dependent tumor volume growth inhibition of up to 84% in TMD-8 mouse xenograft models of diffuse large B-cell lymphoma (DLBCL). nih.gov The development of such dual inhibitors provides a new avenue for novel anti-B-cell lymphoma drugs with multi-target actions. nih.govresearchgate.net

Compound Type Targeted Pathways In Vitro Effect In Vivo Effect (Xenograft Model)
Pyrimidine derivativesBTK and JAK3Enhanced antiproliferative activity compared to ibrutinib nih.govresearchgate.netEfficacy and low toxicity in B-cell lymphoma models nih.gov
ONO-WG-307BTKPotent, reversible inhibitionSignificant tumor volume growth inhibition (up to 84%) in DLBCL models nih.gov

This table highlights the preclinical findings of dual BTK/JAK3 inhibitors in B-cell lymphoma models.

Structure Activity Relationship Sar and Rational Inhibitor Design of Dual Jak3/btk Inhibitors

Cheminformatic Approaches in Dual Inhibitor Design

Computer-aided drug design (CADD) techniques are instrumental in the development of dual JAK3/BTK inhibitors. researcherslinks.com These approaches reduce the time and cost associated with identifying novel drug candidates by predicting how potential molecules will interact with their targets. researcherslinks.com A primary step involves comparing the ATP-binding pockets of JAK3 and BTK to identify conserved residues and structural motifs that can be exploited for dual targeting. researcherslinks.commdpi.com

Key conserved structural features between the JAK3 and BTK active sites make dual inhibition feasible. For instance, Cysteine-909 (Cys909) in JAK3 is located in a structurally equivalent position to Cys481 in BTK. researcherslinks.comnih.gov Both of these residues are accessible for forming covalent bonds with inhibitors, a feature that has been successfully exploited in the design of potent targeted agents. researcherslinks.com Similarly, leucine (B10760876) residues within the glycine-rich loop of both kinases (Leu828 in JAK3 and Leu408 in BTK) show similar orientations and are frequently involved in inhibitor interactions. researcherslinks.com

Molecular docking simulations are a cornerstone of this cheminformatic approach, allowing researchers to predict the binding modes of designed compounds within the active sites of both enzymes. researcherslinks.commdpi.com By evaluating these predicted interactions, compounds with a high probability of dual inhibition can be prioritized for chemical synthesis and biological evaluation. researcherslinks.com This in-silico screening process has been successfully applied to identify promising scaffolds, such as quinoxaline (B1680401) and pyrimidine (B1678525) derivatives, as potential dual inhibitors. researcherslinks.comresearchgate.net

Structural Modification and Optimization Strategies (e.g., quinoxaline, pyrimidine, triazine derivatives)

The optimization of lead compounds into potent dual inhibitors involves systematic structural modifications to various chemical scaffolds. The quinoxaline, pyrimidine, and triazine cores have been extensively studied for this purpose.

Quinoxaline Derivatives: Researchers have identified quinoxaline derivatives as a promising scaffold for dual JAK3/BTK inhibition. researcherslinks.com Initial designs focused on incorporating hydrogen bond donors and acceptors at positions suitable for interaction with key residues in the ATP binding sites of both kinases. researcherslinks.com For example, the introduction of an amino group to the quinoxaline core provides a hydrogen bond donor that can interact with glutamate (B1630785) residues in the binding cavity of both enzymes. researcherslinks.com Further optimization involves adding substituents to enhance hydrophobic interactions and ensure a sustained fit, while avoiding larger groups that could cause steric clashes. researcherslinks.com

Pyrimidine Derivatives: The pyrimidine scaffold is a highly successful core structure for potent dual BTK/JAK3 inhibitors. researchgate.netnih.gov Extensive structure-activity relationship (SAR) studies have led to the identification of several classes of pyrimidine derivatives with strong inhibitory capacity, often in the low nanomolar range. researchgate.netnih.gov For instance, researchers discovered that combining a benzoxaborole fragment with a pyrimidine scaffold resulted in compounds with dual inhibitory activity against BTK and JAK3, with some showing greater potency than the benchmark inhibitor ibrutinib (B1684441) in enzymatic and cell-based assays. nih.govmdpi.com The specific compound Jak3/btk-IN-6 (also referred to as compound 14h) emerged from the optimization of a pyrimidine core, demonstrating exceptional dual potency. mdpi.commedchemexpress.com

Triazine Derivatives: The 1,3,5-triazine (B166579) scaffold has also been explored for developing kinase inhibitors. nih.govencyclopedia.pub While many irreversible BTK inhibitors can also inhibit JAK3, a key goal in modifying triazine derivatives has been to improve selectivity. nih.govresearchgate.net SAR studies on 6-amino-1,3,5-triazine derivatives led to the discovery of compound C11, a potent and selective irreversible BTK inhibitor. nih.gov Optimization efforts focused on adding more hydrophobic side chains to the triazine core to occupy a specific hydrophobic (H3) pocket in BTK, thereby increasing selectivity over other kinases like EGFR and JAK3. encyclopedia.pub One study reported a triazine derivative with desirable BTK selectivity (IC₅₀ = 17.0 nM) over JAK3 (IC₅₀ = 104.6 nM). researchgate.netrsc.org

Design Principles for Covalent-Reversible and Irreversible Inhibition

A key strategy in designing selective and potent kinase inhibitors is the formation of a covalent bond with a specific amino acid residue in the target's active site. nih.gov For both JAK3 and BTK, this strategy targets a non-conserved cysteine residue (Cys909 in JAK3 and Cys481 in BTK). nih.govnih.gov This approach provides a significant advantage for JAK3 selectivity, as the other members of the JAK family (JAK1, JAK2, and TYK2) possess a serine at the equivalent position, preventing covalent bond formation. researchgate.netresearchgate.net

Irreversible Inhibition: Irreversible inhibitors are designed to form a stable, permanent covalent bond with the target kinase. This is typically achieved by incorporating an electrophilic "warhead," such as an acrylamide (B121943) group, into the inhibitor's structure. nih.govresearchgate.net This warhead undergoes a Michael addition reaction with the thiol group of the cysteine residue. researchgate.net The formation of this irreversible bond can lead to prolonged target engagement and high potency. nih.gov Many approved and clinical-stage BTK and JAK3 inhibitors, such as ibrutinib and ritlecitinib (B609998), utilize this mechanism. researchgate.netmdpi.com

Covalent-Reversible Inhibition: While effective, irreversible inhibition carries a risk of permanent off-target binding, which could lead to unwanted side effects. rsc.org Covalent-reversible inhibition is an alternative strategy that aims to balance the high potency of covalent binding with the potential for improved safety. rsc.org These inhibitors are designed to form a covalent bond that can subsequently be broken, allowing the inhibitor to dissociate from the target. A common chemical group used for this purpose is the cyanoacrylamide warhead. nih.govresearchgate.net The nitrile group in the cyanoacrylamide modulates the reactivity of the Michael acceptor, facilitating a reversible reaction with the cysteine thiol. researchgate.netsci-hub.se This approach has been successfully used to develop selective JAK3 inhibitors. nih.govresearchgate.net

Impact of Specific Structural Features on Kinase Potency and Selectivity

The potency and selectivity of dual JAK3/BTK inhibitors are highly dependent on specific structural features of the molecule. SAR studies have elucidated how different chemical modifications influence these properties.

For inhibitors targeting the active site cysteine, the inclusion of an electrophilic warhead like an acrylamide is a primary determinant of potent, covalent inhibition. nih.gov The scaffold that positions this warhead is crucial for selectivity. For example, tricyclic scaffolds have been designed that are ATP-competitive and, due to the covalent interaction with Cys-909, achieve high selectivity for JAK3 over other JAK family members. nih.gov

In the development of pyrimidine-based dual inhibitors, specific substitutions on the pyrimidine ring are critical. A series of pyrimidine derivatives demonstrated that small modifications could lead to significant gains in potency, with several compounds achieving IC₅₀ values below 10 nM for both BTK and JAK3. researchgate.netnih.gov Four compounds in one study (7e, 7g, 7m, and 7n) were able to inhibit the phosphorylation of both enzymes at concentrations under 1 nM. researchgate.netnih.gov The compound this compound, which contains a benzoxaborole moiety on a pyrimidine scaffold, stands out as a highly potent dual inhibitor with sub-nanomolar IC₅₀ values for both kinases. mdpi.commedchemexpress.com

The following table presents inhibitory activities (IC₅₀) for selected dual BTK/JAK3 inhibitors, illustrating the high potency achieved through structural optimization.

CompoundScaffoldBTK IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity Profile
This compound Pyrimidine0.6 medchemexpress.com0.4 medchemexpress.comPotent dual inhibitor. medchemexpress.com
Compound 7e Pyrimidine<10 nih.gov<10 nih.govSignificantly inhibits BTK/JAK3 phosphorylation at <1 nM. researchgate.netnih.gov
Compound 7g Pyrimidine<10 nih.gov<10 nih.govSignificantly inhibits BTK/JAK3 phosphorylation at <1 nM. researchgate.netnih.gov
XL-12 Pyrimidine2.0 nih.gov14.0 nih.govA promising dual inhibitor based on the ibrutinib structure. nih.gov
C11 Triazine17.0 nih.govresearchgate.net104.6 researchgate.netrsc.orgSelective for BTK over JAK3 and EGFR (>1000 nM). researchgate.netrsc.org

Selectivity against other kinases is a critical aspect of inhibitor design. While ibrutinib is a potent BTK inhibitor, it also demonstrates off-target activity against other kinases that have a cysteine in their ATP binding pocket, including JAK3. frontiersin.orgfrontiersin.org More recent inhibitors, developed through rigorous SAR studies, often exhibit improved selectivity profiles. For instance, the triazine-based inhibitor C11 was specifically optimized to be highly selective for BTK over both JAK3 and EGFR. nih.govresearchgate.netrsc.org This highlights how targeted structural modifications, such as adding moieties to interact with unique pockets in the target kinase, can significantly enhance selectivity and lead to potentially safer therapeutic candidates. encyclopedia.pub

Advanced Methodologies and Future Research Directions

Computational Drug Discovery and Molecular Simulations

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical libraries and providing deep insights into the molecular interactions that govern a drug's efficacy and selectivity. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov For a dual inhibitor like Jak3/btk-IN-6, docking studies are crucial for understanding how the compound simultaneously fits into the ATP-binding pockets of both JAK3 and BTK. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's high affinity. nih.gov

Research on other dual JAK3/BTK inhibitors has identified critical amino acid residues within the kinase binding sites. For instance, in JAK3, residues such as Leu905, Lys855, and Asp967 are often pivotal for inhibitor binding. nih.govresearcherslinks.com Similarly, in BTK, Met477 is a key interaction point. researcherslinks.com By analyzing the docking poses of this compound within the crystal structures of these kinases, researchers can predict its binding mode and affinity, which can then be validated experimentally. The calculated binding energy from these simulations helps to rank potential inhibitors and prioritize them for synthesis. nih.gov

Table 1: Key Interacting Residues in JAK3 and BTK for Inhibitor Binding
Kinase TargetKey Amino Acid ResiduesRole in BindingSource
JAK3Leu905Forms hydrogen bonds with the inhibitor scaffold. nih.govresearcherslinks.com
JAK3Lys855Contributes to the binding energy and stabilization of the complex. nih.gov
JAK3Asp967Involved in stabilizing the inhibitor within the ATP pocket. nih.gov
JAK3Cys909A unique residue in JAK3 (serine in other JAKs) that can be targeted for covalent inhibition, enhancing selectivity. researchgate.netnih.gov
BTKMet477Forms crucial hydrogen bonds with inhibitors. researcherslinks.com
BTKCys481Target for irreversible covalent inhibitors. nih.gov

Machine learning (ML) is revolutionizing drug discovery by enabling the analysis of large, complex datasets to predict compound activity and explore vast chemical spaces. mdpi.comnih.gov Models using algorithms like Random Forest (RF), Extra Trees (ET), and Extreme Gradient Boosting (XGB) can be trained on known active and inactive compounds to predict the potential of new molecules as dual BTK/JAK3 inhibitors. mdpi.com

This approach allows for the virtual screening of millions of compounds from natural product or synthetic libraries to identify promising new candidates. mdpi.comnih.gov Furthermore, interpretable ML models can identify specific molecular fingerprints or substructures that are crucial for dual-target activity. mdpi.com This information is invaluable for lead optimization, guiding chemists in designing derivatives of a lead compound like this compound to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

X-ray Crystallographic Studies of this compound-Kinase Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes at the atomic level. wikipedia.org Obtaining the crystal structure of this compound bound to both JAK3 and BTK kinase domains is a critical step in understanding its mechanism of action. These structures would definitively confirm the binding mode predicted by molecular docking and reveal the precise interactions responsible for its high potency. nih.gov

Structural studies on JAK3 have shown a classic bilobed kinase architecture, and when complexed with inhibitors, the structure reveals how the compound occupies the ATP-binding site. nih.govcapes.gov.br Similarly, crystal structures of BTK bound to inhibitors like acalabrutinib (B560132) show the kinase in an inactive conformation, providing a blueprint for inhibitor design. nih.gov This structural information is instrumental for structure-based drug design, allowing for the rational modification of this compound to enhance its binding affinity or improve its selectivity against other kinases. nih.gov

Proteomics and Kinome-wide Profiling for Off-target Identification

While this compound is a potent inhibitor of its intended targets, it is crucial to understand its selectivity across the entire human kinome, which comprises over 500 kinases. Unintended inhibition of other kinases, known as off-target effects, can lead to toxicity. nih.gov Chemical proteomics provides powerful methods for assessing inhibitor selectivity directly in a biological context. nih.govresearchgate.net

Techniques such as "kinobeads," which use broad-spectrum kinase inhibitors immobilized on beads, can capture a large portion of the expressed kinome from a cell lysate. nih.govresearchgate.net By incubating the lysate with this compound and then performing the kinobead pulldown, researchers can use quantitative mass spectrometry to determine which kinases are displaced by the compound. This kinome-wide profiling reveals a comprehensive selectivity profile, identifying any potential off-targets. nih.govnih.gov Such studies are essential for validating the specificity of dual inhibitors and ensuring a favorable safety profile for future therapeutic development. nih.gov

Development of Novel Dual-Targeting Scaffolds for Enhanced Efficacy

The discovery of this compound provides a foundation for the development of new and improved dual-target inhibitors. Future research will focus on designing novel chemical scaffolds that can offer enhanced efficacy, greater selectivity, and more favorable drug-like properties. researcherslinks.com The simultaneous inhibition of BTK and JAK3 is considered a potentially superior therapeutic strategy compared to single-target agents, as it can block synergistic signaling pathways and potentially overcome drug resistance. researchgate.netmdpi.com

Medicinal chemistry efforts are exploring various core structures, such as pyrimidine (B1678525) and quinoxaline (B1680401) derivatives, as scaffolds for dual-target inhibitors. researcherslinks.comnih.gov By leveraging the structural insights from crystallography and the predictive power of computational models, researchers can design new molecules that optimize interactions within the binding sites of both kinases. The goal is to develop next-generation compounds that not only retain high potency but also exhibit an ideal selectivity profile and the necessary pharmacokinetic properties for clinical success. bioworld.com

Q & A

Q. What are the primary enzymatic targets of JAK3/BTK-IN-6, and how are its IC50 values determined in vitro?

this compound is a dual inhibitor targeting Bruton’s tyrosine kinase (BTK) and Janus kinase 3 (JAK3) with IC50 values of 0.6 nM and 0.4 nM, respectively, as measured via kinase inhibition assays . To determine these values:

  • Methodology : Use recombinant kinase proteins in a fluorescence resonance energy transfer (FRET) or ADP-Glo assay.
  • Controls : Include positive controls (e.g., ibrutinib for BTK) and negative controls (kinase-inactive mutants).
  • Data Analysis : Generate dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50.

Q. How should researchers design initial dose-response experiments to validate this compound's activity in cellular models?

  • Cell Lines : Use BTK/JAK3-dependent models (e.g., Ramos B cells for BTK; T-cell leukemia lines for JAK3).
  • Dose Range : Test 0.1–100 nM concentrations based on the compound’s IC50 values, with DMSO as a vehicle control.
  • Endpoints : Measure phosphorylation status via Western blot (e.g., pBTK-Y223, pJAK3-Y980) and cell viability via MTT assays .

Q. What storage and handling protocols are critical for maintaining this compound's stability?

  • Storage : Store powder at -20°C (3-year stability) or 4°C (2-year stability). Prepare stock solutions in DMSO and aliquot to avoid freeze-thaw cycles (-80°C for 6 months; -20°C for 1 month) .
  • Validation : Regularly test stock solutions via LC-MS to confirm purity (>95%) and stability.

Advanced Research Questions

Q. What methodologies are recommended to assess this compound's selectivity across kinase families?

  • Kinase Profiling : Use panels like Eurofins KinaseProfiler™ to test inhibition against 100+ kinases at 1 µM.
  • Data Interpretation : Calculate selectivity scores (e.g., Gini coefficient) to quantify off-target effects. Compare with structurally related inhibitors (e.g., TL-925 for BTK; FM-381 for JAK3) .
  • Structural Analysis : Perform molecular docking studies to identify binding interactions unique to BTK/JAK3 vs. off-target kinases .

Q. How can researchers address discrepancies between this compound's in vitro potency and in vivo efficacy?

  • Dose Conversion : Use the Km coefficient method for interspecies scaling. For example, a 20 mg/kg mouse dose converts to 10 mg/kg in rats (mouse Km=3; rat Km=6) .
  • Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve solubility and exposure .
  • Disease Models : Validate efficacy in BTK/JAK3-driven models (e.g., collagen-induced arthritis for JAK3; xenograft lymphoma models for BTK) .

Q. What analytical techniques are required to characterize this compound's metabolic stability and metabolite profiles?

  • In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactors. Monitor parent compound depletion via LC-MS.
  • Metabolite ID : Perform high-resolution MS/MS to identify oxidative or hydrolytic metabolites. Compare fragmentation patterns with synthetic standards .
  • CYP Inhibition : Test for cytochrome P450 interactions using fluorogenic substrates (e.g., CYP3A4/5) to assess drug-drug interaction risks .

Q. How should researchers design studies to evaluate this compound's potential for resistance development?

  • Resistance Induction : Expose BTK/JAK3-dependent cell lines (e.g., TMD-8) to sublethal doses over 6–8 weeks.
  • Mutation Analysis : Perform whole-exome sequencing to identify acquired mutations (e.g., BTK-C481S). Validate via site-directed mutagenesis and kinase assays .
  • Combination Therapy : Test synergy with proteasome inhibitors (e.g., bortezomib) or BTK degraders (e.g., DD-03-171) to overcome resistance .

Q. What statistical approaches are optimal for analyzing high-content screening data involving this compound?

  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish compound-specific effects from background noise in multi-parameter datasets (e.g., phosphoproteomics).
  • False Discovery Rate (FDR) : Use Benjamini-Hochberg correction for large-scale comparisons (e.g., kinase panels) .
  • Reproducibility : Include triplicate runs and report SEM or 95% confidence intervals .

Data Interpretation & Reporting

Q. How to resolve contradictions in this compound's reported IC50 values across studies?

  • Assay Conditions : Compare buffer compositions (e.g., ATP concentration, pH) that may alter kinase activity. Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry .
  • Compound Purity : Re-analyze batches via HPLC-UV and NMR. Contaminants >5% may skew results .
  • Inter-lab Validation : Share samples with independent labs using blinded testing to confirm reproducibility .

Q. What are the best practices for reporting this compound's efficacy in preclinical manuscripts?

  • Structure : Follow the Beilstein Journal of Organic Chemistry’s guidelines: succinctly summarize methods in the main text, with full protocols in Supplementary Data .
  • Figures : Include dose-response curves, selectivity heatmaps, and in vivo efficacy graphs with error bars.
  • Ethics : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing sample sizes and randomization methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.